molecular formula C7H2Cl2F4O B1410501 1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene CAS No. 1806351-27-8

1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1410501
CAS No.: 1806351-27-8
M. Wt: 248.99 g/mol
InChI Key: DJDLVBMUUAWHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene typically involves the introduction of chlorine, fluorine, and trifluoromethoxy groups onto a benzene ring. One common method is the halogenation of a suitable benzene derivative followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs due to its unique chemical properties.

    Agrochemicals: It is used in the synthesis of pesticides and herbicides.

    Material Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, altering their activity. In agrochemicals, it may disrupt the metabolic processes of pests or weeds. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dichloro-2-fluoro-4-trifluoromethyl-benzene
  • 1,3-Dichloro-2-fluoro-5-(1-trifluoromethyl-ethenyl)benzene
  • 1,4-Dichloro-2-(trifluoromethyl)benzene

Uniqueness

1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms along with a trifluoromethoxy group, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1,5-dichloro-3-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDLVBMUUAWHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,5-Dichloro-3-fluoro-2-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.